molecular formula C7H14O2 B1313425 trans-4-(Hydroxymethyl)cyclohexanol CAS No. 3685-27-6

trans-4-(Hydroxymethyl)cyclohexanol

Cat. No.: B1313425
CAS No.: 3685-27-6
M. Wt: 130.18 g/mol
InChI Key: VGRZISGVNOKTQU-UHFFFAOYSA-N
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Description

Trans-4-(Hydroxymethyl)cyclohexanol is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Trans-4-(Hydroxymethyl)cyclohexanol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For example, it may act as a substrate or inhibitor for certain enzymes, thereby affecting the rate of biochemical reactions. The nature of these interactions can vary, with some involving covalent bonding and others relying on non-covalent interactions such as hydrogen bonding or hydrophobic interactions .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell. Additionally, it can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it can bind to specific enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, it may activate an enzyme by binding to an allosteric site, enhancing the enzyme’s activity. These interactions can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, such as alterations in gene expression or metabolic flux .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to more pronounced changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It may be metabolized by enzymes such as oxidoreductases or transferases, leading to the formation of different metabolites. These metabolic pathways can influence the levels of the compound and its metabolites within the cell, affecting the overall metabolic flux and the balance of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its activity and function, as its concentration in specific tissues or cellular compartments can determine its effects on cellular processes .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity and function. Targeting signals or post-translational modifications may direct the compound to particular organelles, such as the mitochondria or the endoplasmic reticulum. The subcellular localization of the compound can influence its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

4-(hydroxymethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-6-1-3-7(9)4-2-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRZISGVNOKTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297079, DTXSID701301327
Record name trans-4-Hydroxycyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Hydroxycyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3685-27-6, 3685-24-3
Record name trans-4-Hydroxycyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Hydroxycyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl 4-oxocyclohexanecarboxylate (2.0 g, 0.012 mol) was dissolved in ether (20.0 mL) and was then cooled at 0° C. Into the mixture was added 1 M lithium tetrahydroaluminate in ether (20 mL) and the resulting mixture was stirred at 0° C. for 2 hours. The reaction was quenched with water (2 mL) and 1 N NaOH (2 mL) and ether was added (100 mL). The precipitated solids were filtered off and the residue was used in the next reaction. 1H NMR(CDCl3): δ 4.02 and 3.75 (m, 1H), 3.45-3.61 (m, 2H), 2.02 (m, 2H), 1.84 (m, 1H), 1.52-1.80 (m, 2H), 1.44 (m, 1H), 1.32 (m, 2H), 1.03 (m, 1H).
Quantity
2 g
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reactant
Reaction Step One
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20 mL
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20 mL
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Synthesis routes and methods II

Procedure details

To a suspension of lithium tetrahydroaluminate (3.11 g, 81.9 mmol) in THF (158 mL) was added a solution of ethyl 4-hydroxycyclohexanecarboxylate (9.40 g, 54.6 mmol) in THF (20 mL) at 0° C. After stirring for 30 min at same temperature, the reaction was quenched with water (10 mL) dropwise, then 15% NaOH solution (10 mL) and water (30 mL). After stirring for 10 min, the reaction mixture was filtered through a pad of Celite, the organic layer was wash with brine, dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography (0-100% ethyl acetate/hex) to give the desired product as white solid (6.9 g, 97%).
Quantity
3.11 g
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reactant
Reaction Step One
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Quantity
158 mL
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9.4 g
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20 mL
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solvent
Reaction Step Two
Yield
97%

Synthesis routes and methods III

Procedure details

Ethyl 4-oxocyclohexanecarboxylate (Aldrich Chemical Co., Milwaukee, Wis.) is reduced with excess lithium aluminum hydride in tetrahydrofuran to provide 4-(hydroxymethyl)cylohexan-1-ol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(Hydroxymethyl)cyclohexanol
Reactant of Route 2
trans-4-(Hydroxymethyl)cyclohexanol
Reactant of Route 3
trans-4-(Hydroxymethyl)cyclohexanol
Reactant of Route 4
trans-4-(Hydroxymethyl)cyclohexanol
Reactant of Route 5
trans-4-(Hydroxymethyl)cyclohexanol
Reactant of Route 6
trans-4-(Hydroxymethyl)cyclohexanol

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